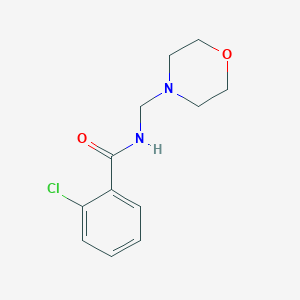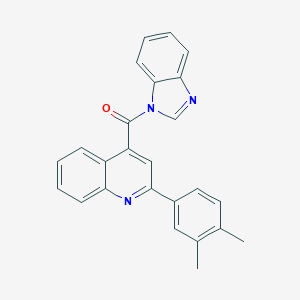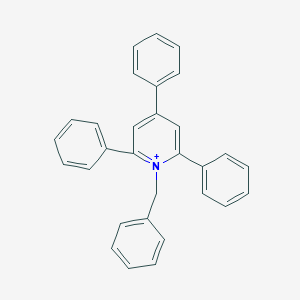![molecular formula C20H16ClN3O B226670 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CLP and is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CLP has been shown to have promising results in the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
The mechanism of action of CLP involves the inhibition of the CK2 enzyme. CK2 is a serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CLP leads to the induction of apoptosis and cell cycle arrest. Furthermore, CLP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CLP have been extensively studied. CLP has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the CK2 enzyme. Furthermore, CLP has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CLP has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CLP in lab experiments include its potent inhibition of the CK2 enzyme, its anti-cancer and anti-inflammatory properties, and its potential in the treatment of neurodegenerative diseases. However, the limitations of using CLP in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of CLP. These include further studies to determine its pharmacokinetics and pharmacodynamics, the development of more potent inhibitors of the CK2 enzyme, and the investigation of CLP's potential in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, the development of CLP analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its potent inhibition of the CK2 enzyme, anti-cancer and anti-inflammatory properties, and potential in the treatment of neurodegenerative diseases make it an attractive candidate for further study. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics and to develop more potent inhibitors of the CK2 enzyme.
Synthesemethoden
The synthesis of CLP involves a multi-step process that starts with the preparation of imidazo[1,2-a]pyridine. This intermediate is then reacted with 4-chlorophenol and 4-methylphenylamine to obtain the final product, CLP. The synthesis of CLP has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
CLP has been extensively studied for its potential pharmacological properties. It has been shown to have potent anti-cancer activity by inhibiting the CK2 enzyme. CK2 is overexpressed in various types of cancer, and its inhibition by CLP leads to the induction of apoptosis and cell cycle arrest. CLP has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CLP has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol |
|---|---|
Molekularformel |
C20H16ClN3O |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
4-[6-chloro-3-(4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C20H16ClN3O/c1-13-2-7-16(8-3-13)22-20-19(14-4-9-17(25)10-5-14)23-18-11-6-15(21)12-24(18)20/h2-12,22,25H,1H3 |
InChI-Schlüssel |
UIAQMQHNJPWOPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)
![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)

![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)
![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)